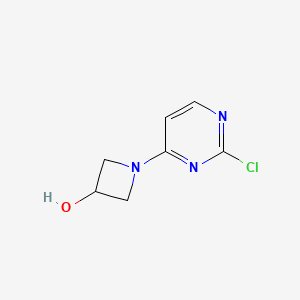

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-7-9-2-1-6(10-7)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQTZFCNODTJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC(=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Azetidin-3-ol Derivatives

A common approach involves reacting 2-chloropyrimidin-4-yl intermediates with azetidin-3-ol or its protected forms in the presence of bases and suitable solvents.

- Example Procedure:

- A chloropyrimidine intermediate is dissolved in N,N-dimethylformamide (DMF).

- Cesium carbonate (Cs2CO3) is used as a base to deprotonate the azetidin-3-ol, facilitating nucleophilic attack.

- The reaction is maintained at mild temperatures (20–30°C) for 1–2 hours.

- Upon completion, water is added to precipitate the product, which is then filtered and washed.

- Drying under vacuum yields the desired compound with yields reported between 83% and 90%.

Copper-Catalyzed Coupling

Copper-catalyzed coupling reactions have been employed for the synthesis of azetidin-3-ol substituted pyrimidines:

-

- 2-Bromo-4-chloropyrimidine or similar halogenated pyrimidine.

- Azetidin-3-ol hydrochloride.

- Copper(I) iodide as catalyst.

- L-proline as ligand.

- Potassium carbonate as base.

- Dimethyl sulfoxide (DMSO) as solvent.

Palladium-Catalyzed Cyanation and Further Functionalization

In some synthetic schemes, this compound serves as a precursor for further functionalization:

- Palladium-catalyzed cyanation using zinc cyanide and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylacetamide (DMA) at 120°C under nitrogen.

- This step converts the chloro group into a cyano substituent, yielding derivatives such as 2-(3-hydroxyazetidin-1-yl)-5-methylisonicotinonitrile.

- Yields for this step are reported around 35%.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloropyrimidin-4-yl intermediate, Cs2CO3 | DMF | 20–30 | 1–2 hours | 83–90 | Mild conditions, simple workup |

| Copper-catalyzed coupling | 2-bromo-4-chloropyrimidine, azetidin-3-ol·HCl, CuI, L-proline, K2CO3 | DMSO | 90 | Overnight | ~84 | Requires inert atmosphere, ligand usage |

| Pd-catalyzed cyanation | This compound, Zn(CN)2, Pd(PPh3)4 | DMA | 120 | 2 hours | ~35 | Further functionalization step |

Detailed Research Findings and Notes

Base Selection: Cesium carbonate is preferred for nucleophilic substitution due to its strong basicity and solubility in DMF, which enhances reaction efficiency.

Temperature Control: Mild temperatures (20–30°C) favor high selectivity and yield in nucleophilic substitution, preventing side reactions and decomposition.

Catalyst and Ligand Role: In copper-catalyzed coupling, L-proline acts as a ligand to stabilize the copper catalyst, facilitating the coupling of azetidin-3-ol with chloropyrimidine derivatives.

Purification: Silica gel column chromatography using petroleum ether and ethyl acetate mixtures is effective for isolating pure products.

Reaction Time: Overnight heating is generally necessary for copper-catalyzed reactions to achieve complete conversion, whereas nucleophilic substitutions proceed faster at room temperature.

Functional Group Compatibility: The methods tolerate the azetidin-3-ol moiety without significant degradation, preserving the hydroxyl functionality critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different azetidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol has shown promise in several therapeutic areas:

- Antiviral Properties: Research indicates that compounds with similar structures exhibit antiviral activities, making this compound a candidate for further exploration in antiviral drug development.

- Anti-inflammatory Effects: Studies have demonstrated that pyrimidine derivatives can inhibit inflammatory mediators such as COX-2 and nitric oxide, suggesting that this compound may also possess anti-inflammatory properties .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on modifying substituents to enhance potency against specific biological targets, such as enzymes involved in lipid signaling pathways .

Case Study 1: Antiviral Activity

A study highlighted the synthesis of pyrimidine derivatives that showed significant antiviral activity. The findings suggest that this compound could potentially be effective against viral infections by inhibiting viral replication mechanisms.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that related pyrimidine compounds inhibited COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This positions this compound as a potential candidate for developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Pyrimidine-Pyrrolo[3,2-b]pyridine Hybrids ()

- 1-(2-Chloropyrimidin-4-yl)pyrrolo[3,2-b]pyridine (8): Synthesized via nucleophilic aromatic substitution between 2,4-dichloropyrimidine and 4-azaindole (21% yield). HPLC purity: 100% .

- Yield: 21% .

Pyrrolidine and Piperidine Derivatives ()

- (R)- and (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol : Enantiomeric pyrrolidine analogs (similarity score: 0.88) differ in ring size (5-membered vs. 4-membered azetidine), affecting conformational flexibility and steric interactions .

- 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid : Replacing azetidine with a piperidine ring and adding a carboxylic acid group increases molecular weight (241.67 g/mol) and introduces hydrogen-bonding capability. CAS: 1208087-83-5 .

Urea Derivatives ()

- 1-(3-(2-Chloropyrimidin-4-yl)phenyl)-3-(4-fluorophenyl)urea (14c) : The urea linker enables strong hydrogen-bonding interactions with biological targets. Higher yields (86.7%) compared to pyrimidine-pyrrolo hybrids (11–21%) suggest favorable reaction kinetics in urea formation .

Functional Group and Physicochemical Properties

*Calculated based on formula C₇H₈ClN₃O.

Stereochemical and Commercial Considerations

- Stereochemistry : Enantiomers like (R)- and (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol () highlight the importance of chirality in biological activity. The azetidine hydroxyl group in the target compound may similarly influence binding selectivity .

- Commercial Availability : Piperidine- and pyrrolidine-based analogs (e.g., 1-(pyrimidin-4-yl)piperidin-4-amine dihydrochloride in ) are commercially available, suggesting robust synthetic protocols and stability. The absence of the target compound in supplier lists implies it may require further optimization .

Key Research Findings and Implications

Synthetic Efficiency : Urea derivatives () exhibit superior yields compared to pyrimidine-pyrrolo hybrids (), likely due to milder reaction conditions and fewer competing side reactions.

Purity and Characterization : All compounds in achieved 100% HPLC purity, underscoring effective purification methods (e.g., Combiflash chromatography).

Structural Flexibility : Azetidine’s smaller ring size may reduce metabolic degradation compared to pyrrolidine or piperidine analogs, as seen in pharmaceutical compositions ().

Biological Activity

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom and an azetidine ring. This unique structure suggests significant biological potential, particularly in medicinal chemistry. The biological activity of this compound has been explored in various studies, highlighting its potential applications in therapeutic contexts.

Structural Features

The compound's structure can be summarized as follows:

- Pyrimidine Ring : Integral for biological activity, often involved in nucleic acid structures.

- Azetidine Ring : Contributes to the compound's reactivity and interaction with biological targets.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-Chloropyrimidin-4-yl)ethanol | Pyrimidine ring with an ethanol group | Shorter alkyl chain than this compound |

| 2-(2-Chloropyrimidin-4-yl)butan-1-ol | Pyrimidine ring with a butanol side chain | Longer alkyl chain leading to different physicochemical properties |

| 2-(2-Chloropyrimidin-4-yl)propan-1-ol | Pyrimidine ring with a propanol group | Intermediate length alkyl chain affecting solubility and reactivity |

Biological Activity

This compound exhibits several notable biological activities:

Antiviral Properties

Research indicates that compounds containing pyrimidine derivatives, including this compound, have shown promising antiviral activity. The structural diversity of pyrimidines allows for interactions with viral enzymes and receptors, potentially inhibiting viral replication.

Antibacterial Activity

Studies have demonstrated that similar compounds exhibit antibacterial properties. For example, molecular docking studies have indicated that related azetidine derivatives interact effectively with bacterial transpeptidase enzymes, suggesting that this compound may also possess similar antibacterial mechanisms .

The precise mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in viral replication or bacterial cell wall synthesis.

- Receptor Interaction : Binding to specific receptors that modulate biological responses.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Antiviral Activity : A recent study highlighted the antiviral effects of pyrimidine derivatives against various viruses, suggesting that modifications to the pyrimidine structure could enhance efficacy.

- Antibacterial Screening : Another investigation focused on azetidine derivatives showed strong antibacterial activity against Gram-positive bacteria, reinforcing the potential of azetidine-containing compounds like this compound .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chloropyrimidin-4-yl)azetidin-3-ol, and what analytical techniques are employed for validation?

Answer: The compound is typically synthesized via nucleophilic substitution of 2,4-dichloropyrimidine with azetidin-3-ol. A general procedure involves dissolving 2,4-dichloropyrimidine (1 equiv) and azetidin-3-ol (1.0–1.2 equiv) in isopropanol (i-PrOH) with a base like DIPEA (1.5–3.0 equiv). The reaction is heated at 55–85°C for 4–20 hours, followed by solvent removal and purification via flash chromatography (0–50% ethyl acetate in hexane) . Validation employs 1H/13C NMR to confirm substituent positions (e.g., pyrimidine protons at δ 8.83–8.34 ppm, azetidine protons at δ 4.72–3.20 ppm) and mass spectrometry (MS) for molecular ion detection (e.g., [M + H]+ peaks) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- NMR spectroscopy : Identify characteristic peaks for the pyrimidine ring (δ 8.3–9.2 ppm) and azetidine moiety (δ 3.2–4.7 ppm). Compare with reference spectra from structurally analogous compounds .

- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>98%) .

- LC-MS : Confirm molecular weight (calculated: 199.63 g/mol) and detect impurities (e.g., unreacted starting materials) .

Q. What are the recommended storage conditions and handling precautions for this compound?

Answer:

- Storage : Store at 2–8°C under inert gas (N2/Ar) in amber vials to prevent hydrolysis or photodegradation .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential reactivity of the chloropyrimidine group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Answer:

- Solvent selection : Replace i-PrOH with polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of azetidin-3-ol .

- Microwave-assisted synthesis : Reduce reaction time (1 hour at 120°C vs. 20 hours conventional heating) while maintaining yields (~70%) .

- Stoichiometry : Increase azetidin-3-ol equivalents (1.5–2.0 equiv) to drive the reaction to completion, monitored by TLC or in-situ IR .

Q. What strategies resolve contradictory NMR data indicating unexpected substituents in synthesized batches?

Answer:

- Byproduct analysis : Use 2D NMR (COSY, HSQC) to identify regioisomers (e.g., 4-chloro vs. 2-chloro pyrimidine substitution) .

- Isotopic labeling : Introduce deuterated solvents (DMSO-d6) to distinguish exchangeable protons (e.g., azetidine -OH) from aromatic signals .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structure (if crystalline derivatives are available) .

Q. How does stereochemistry at the azetidin-3-ol moiety influence biological activity, and how is it controlled during synthesis?

Answer:

- Stereochemical impact : The (R)-enantiomer of azetidin-3-ol derivatives may exhibit higher affinity for biological targets (e.g., Bcl-2 inhibitors) due to spatial compatibility with binding pockets .

- Stereocontrol : Use chiral auxiliaries (e.g., tert-butyl carbamate) or enantioselective catalysis (e.g., Ru-BINAP complexes) to isolate desired enantiomers .

Q. What computational methods predict the compound's stability under varying pH and temperature conditions?

Answer:

Q. How should researchers address discrepancies in reported solubility and logP values across different studies?

Answer:

- Standardized protocols : Measure logP via shake-flask method (octanol/water partition) at 25°C and compare with predicted values (e.g., 2.29 vs. 2.5–3.0 from QSPR models).

- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in PBS or DMSO and validate with experimental saturation curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.